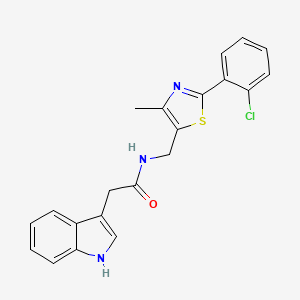
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3OS and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that confer significant biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents.
Chemical Structure and Properties
The compound's structure includes several key functional groups:
- Thiazole Ring : Known for its role in various biological activities.
- Chlorophenyl Group : Enhances lipophilicity, aiding in membrane permeability.
- Indole Moiety : Often associated with pharmacological activity.
The molecular formula is C19H19ClN4O2S, and the molecular weight is approximately 402.9 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis .
- Receptor Modulation : The compound may influence cellular signaling pathways by modulating receptor functions, which is crucial for its therapeutic potential .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate the effectiveness against various pathogens. For example, derivatives of similar thiazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains .
- Biofilm Inhibition : The compound has demonstrated efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to nosocomial infections .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively researched:
- Cytotoxicity Assays : Compounds similar to this compound have shown promising results in cytotoxicity assays against various cancer cell lines, with IC50 values indicating significant activity .
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | Significant anti-Bcl-2 activity |
| Compound 10 | A-431 | 1.98 ± 1.22 | Comparable to standard drugs like doxorubicin |
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific structural features:
- The thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl ring can significantly influence biological activity, with electron-donating groups enhancing efficacy .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including this compound, demonstrating broad-spectrum antimicrobial activity with notable effectiveness against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Selectivity : Research involving indole-linked thiazoles showed that specific modifications could enhance selectivity towards particular cancer cell lines, indicating potential for targeted therapy .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-13-19(27-21(25-13)16-7-2-4-8-17(16)22)12-24-20(26)10-14-11-23-18-9-5-3-6-15(14)18/h2-9,11,23H,10,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTMIKPJSDPQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














